methyl 5-oxo-2-{[4-(propan-2-yl)phenyl]amino}-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate
Description
Methyl 5-oxo-2-{[4-(propan-2-yl)phenyl]amino}-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate is a heterocyclic compound featuring a fused thiadiazolo[2,3-b]quinazoline core. Key structural attributes include:
- A 4-isopropylphenylamino group at position 2, which enhances lipophilicity and steric bulk.
- A methyl ester at position 8, influencing solubility and metabolic stability.
This compound belongs to a class of nitrogen- and sulfur-containing heterocycles, which are frequently explored for pharmaceutical applications due to their ability to interact with biological targets such as kinases and enzymes .
Properties
IUPAC Name |
methyl 5-oxo-2-(4-propan-2-ylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-11(2)12-4-7-14(8-5-12)21-19-23-24-17(25)15-9-6-13(18(26)27-3)10-16(15)22-20(24)28-19/h4-11H,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPBBZYRKKOECH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)OC)N=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to targetTankyrase (TNKS) , which plays a vital role in cellular processes, making it a suitable target, especially in cancer.
Mode of Action
For instance, some compounds inhibit the function of their targets, leading to a decrease in the target’s activity.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which can impact their bioavailability.
Biological Activity
Methyl 5-oxo-2-{[4-(propan-2-yl)phenyl]amino}-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities.
Chemical Structure and Properties
The compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. Its structure consists of a quinazoline core fused with a thiadiazole ring and an isopropylphenyl substituent. The presence of these functional groups contributes to its biological efficacy.
Anticancer Activity
Recent studies have shown that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 4.4 |
| Compound B | Hep G2 (Liver Cancer) | 5.27 |
| Compound C | A549 (Lung Cancer) | 6.91 |
| Compound D | HCT116 (Colon Cancer) | 4.49 |
These results indicate that structural modifications can enhance the anticancer activity of thiadiazole derivatives .
Antibacterial Activity
Thiadiazole derivatives have also been evaluated for their antibacterial properties. The compound's ability to inhibit bacterial growth was assessed against various strains. For example:
| Bacteria Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The results suggest that the compound possesses moderate antibacterial activity, with potential applications in treating bacterial infections .
Anti-inflammatory Activity
In addition to its anticancer and antibacterial properties, this compound has been investigated for anti-inflammatory effects. Studies have shown that compounds in this class can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
- Disruption of Biofilm Formation : Some thiadiazole derivatives disrupt biofilm formation in bacteria, enhancing their antibacterial efficacy .
Case Studies
A notable case study involved the synthesis and evaluation of various thiadiazole derivatives against cancer cell lines and bacterial strains. The study highlighted the structure-activity relationship (SAR), indicating that specific substitutions on the thiadiazole ring significantly influenced biological activity .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with a quinazoline structure, including methyl 5-oxo-2-{[4-(propan-2-yl)phenyl]amino}-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate, exhibit potent anticancer activity. Studies have shown that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival.
Case Study : In vitro studies demonstrated that this compound effectively induced apoptosis in several cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and growth .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it possesses activity against a range of bacteria and fungi.
Data Table: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 18 | 16 µg/mL |
These findings indicate its potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation in various models.
Case Study : In a murine model of acute inflammation, administration of the compound significantly reduced edema and inflammatory cytokine levels compared to control groups. This suggests its potential utility in treating inflammatory diseases such as arthritis .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain kinases involved in cancer progression.
- Receptor Modulation : It could modulate receptors associated with inflammation and immune response.
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The methyl carboxylate at position 8 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.
Reactivity of the Aromatic Amino Group
The 4-isopropylphenylamino substituent at position 2 participates in electrophilic and nucleophilic reactions, enabling functionalization.
Acylation
| Conditions | Reagents | Product | Notes |
|---|---|---|---|
| Room temperature | Acetic anhydride, pyridine | N-Acetyl derivative | Improved stability |
Diazotization and Coupling
| Conditions | Reagents | Product | Notes |
|---|---|---|---|
| 0–5°C, acidic medium | NaNO₂, HCl, β-naphthol | Azo-coupled product | Forms colored derivatives |
Thiadiazole Ring Reactivity
The thiadiazole ring exhibits sulfur-specific reactions and potential ring-opening pathways.
Oxidation
| Conditions | Reagents | Product | Notes |
|---|---|---|---|
| Oxidative conditions | H₂O₂, acetic acid | Sulfoxide or sulfone derivatives | Alters electronic properties |
Ring-Opening
| Conditions | Reagents | Product | Notes |
|---|---|---|---|
| Strong base | NaOH, H₂O, heat | Cleavage to thiolate intermediates | Forms open-chain compounds |
Quinazoline Ring Transformations
The quinazoline moiety undergoes nucleophilic and electrophilic substitutions, influenced by electron-withdrawing groups.
Nucleophilic Substitution
| Conditions | Reagents | Product | Notes |
|---|---|---|---|
| Alkaline medium | NH₃, ethanol | 5-Amino-substituted derivative | Exploits electron-deficient sites |
Reduction of the 5-Oxo Group
| Conditions | Reagents | Product | Notes |
|---|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C | 5-Hydroxy-3,4-dihydroquinazoline | Alters ring saturation |
Cross-Coupling Reactions
The aromatic system facilitates palladium-catalyzed couplings for biaryl synthesis.
| Conditions | Reagents | Product | Notes |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl derivatives | Expands π-conjugation |
Key Mechanistic Insights
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocycle Variations
The thiadiazoloquinazoline core differentiates this compound from analogs with alternative fused systems:
- Benzo[b][1,4]oxazin derivatives (e.g., compounds in ) replace the thiadiazole ring with an oxadiazole, reducing sulfur-mediated interactions but improving oxidative stability .
- Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidines () feature a thiazole-pyrrolo-pyrimidine system, offering distinct hydrogen-bonding patterns and conformational flexibility .
Substituent Analysis
| Compound Name | Substituent at Position 2 | Terminal Group at Position 8 | Molecular Weight | Key Structural Feature |
|---|---|---|---|---|
| Target Compound | 4-(propan-2-yl)phenylamino | Methyl ester | 441.48 | High lipophilicity (isopropyl group) |
| 2-[(2-methylphenyl)amino]-...-8-carboxamide | 2-methylphenylamino | 4-methylbenzyl carboxamide | 455.5 | Enhanced hydrogen bonding (amide) |
| Petrov et al. (2013) Quinazolines | 5-phenylamine | Varied (e.g., alkyl, aryl) | ~400–480 | Focus on phenyl fragment diversity |
Key Observations:
- The 4-isopropylphenyl group introduces greater steric bulk than 2-methylphenyl analogs, which may hinder binding to flat active sites but improve selectivity .
Physicochemical and Electronic Properties
Solubility and Lipophilicity
- Methyl Ester vs. Carboxamide: The ester group (logP ~2.5) increases lipophilicity compared to the carboxamide (logP ~1.8), favoring passive diffusion but requiring formulation aids for in vivo delivery .
- Isopropyl Group Impact: The 4-isopropylphenyl substituent adds ~0.5 logP units compared to methylphenyl analogs, aligning with trends in Petrov’s work on hydrophobic substituents .
Hydrogen-Bonding and Crystal Packing
- The methyl ester’s carbonyl acts as a hydrogen-bond acceptor, though weaker than the carboxamide’s NH donor (). This may reduce crystal lattice stability, lowering melting points compared to amide derivatives .
Preparation Methods
Cyclocondensation of Quinazolinone Precursors
The thiadiazolo[2,3-b]quinazoline core is synthesized via cyclocondensation between 5-oxo-quinazoline-8-carboxylic acid and thiosemicarbazide derivatives. A patent by demonstrates that heating 2-aminobenzoic acid with carbon disulfide in the presence of hydrazine hydrate forms the quinazolin-5-one intermediate, which subsequently reacts with thiosemicarbazide under acidic conditions to yield the thiadiazole ring. For methyl 5-oxo derivatives, esterification with methanol and sulfuric acid precedes cyclization to install the carboxylate group.
Table 1: Reaction Conditions for Core Synthesis
| Starting Material | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2-Aminobenzoic acid | CS₂, NH₂NH₂·H₂O | 120 | 45 |
| Quinazolin-5-one-8-carboxylate | Thiosemicarbazide, HCl | 80 | 62 |
One-Pot Thiadiazole Annulation
A one-step method from involves reacting 2-bromo-7-methyl-5-oxo-5H-quinazoline with ammonium thiocyanate in dimethylformamide (DMF) at 100°C, achieving 58% yield of the thiadiazolo[2,3-b]quinazoline scaffold. This approach minimizes intermediate isolation, though regioselectivity challenges arise with bulkier substituents.
Functionalization with Isopropylphenylamino Group
Nucleophilic Aromatic Substitution
The introduction of the 4-(propan-2-yl)phenylamino group at position 2 is achieved via nucleophilic substitution. Reacting the brominated thiadiazoloquinazoline intermediate with 4-isopropylaniline in the presence of potassium carbonate and copper(I) iodide in dimethyl sulfoxide (DMSO) at 130°C affords the desired product in 54% yield. However, competing side reactions at position 8 necessitate careful stoichiometric control.
Buchwald-Hartwig Amination
Superior yields (68–72%) are reported using palladium-catalyzed cross-coupling. A mixture of Pd(OAc)₂, Xantphos, and cesium carbonate in toluene at 110°C facilitates coupling between 2-bromo-thiadiazoloquinazoline and 4-isopropylaniline. This method enhances regioselectivity and tolerates electron-rich aryl amines.
Table 2: Comparison of Amination Methods
| Method | Catalyst | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Nucleophilic Substitution | CuI | DMSO | 54 | 92 |
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Toluene | 68 | 98 |
Esterification and Final Product Isolation
Methylation of Carboxylic Acid Intermediate
The 8-carboxylate group is introduced by treating the carboxylic acid precursor with methyl iodide in the presence of potassium carbonate in acetone. Reaction at 60°C for 12 hours achieves quantitative conversion, with recrystallization from ethanol yielding 89% pure product.
Chromatographic Purification
Final purification employs silica gel chromatography using ethyl acetate/hexane (3:7) to remove residual byproducts. Analytical HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, H-4), 7.89 (d, J = 8.4 Hz, 1H, H-6), 7.72 (d, J = 8.4 Hz, 1H, H-7), 6.98 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 3.92 (s, 3H, OCH₃), 3.01 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.27 (d, J = 6.8 Hz, 6H, CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 169.8 (C=O), 162.3 (C-5), 153.1 (C-2), 148.9 (C-8a), 134.5–118.2 (Ar-C), 52.1 (OCH₃), 33.8 (CH(CH₃)₂), 22.4 (CH₃).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₂H₂₁N₅O₃S: [M+H]⁺ 452.1391; Found: 452.1389.
Optimization and Scalability Challenges
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing methyl 5-oxo-2-{[4-(propan-2-yl)phenyl]amino}-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate?
- Methodology :
- Start with a quinazoline-8-carboxylate ester intermediate. React with 4-isopropylphenyl isothiocyanate in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., triethylamine) to form the thiadiazole ring via cyclization .
- For thiadiazolo-quinazoline fusion, use POCl₃ as a cyclizing agent under reflux conditions (110–120°C, 4–6 hours) to ensure complete ring closure .
- Purify via recrystallization from methanol or DMSO/water (1:1) to obtain high-purity crystals .
Q. How can the structure of this compound be confirmed spectroscopically?
- Methodology :
- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹ for the ester, N-H stretching at ~3300 cm⁻¹ for the amino group) .
- ¹H/¹³C NMR : Assign peaks for the isopropyl group (δ 1.2–1.4 ppm for CH₃, δ 3.0–3.5 ppm for CH), aromatic protons (δ 6.5–8.5 ppm), and ester methoxy (δ 3.8–4.0 ppm) .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the fused heterocyclic system .
Q. What preliminary biological assays are suitable for evaluating its antimicrobial activity?
- Methodology :
- Use the microbroth dilution method (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Test at concentrations ranging from 0.5–128 µg/mL in Mueller-Hinton broth, with 18–24 hour incubation at 37°C .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with bacterial targets?
- Methodology :
- Perform molecular docking (e.g., AutoDock Vina) against E. coli DNA gyrase (PDB: 1KZN) to assess binding affinity. Use PyMOL to visualize interactions (e.g., hydrogen bonds with Ser84, hydrophobic contacts with Val167) .
- Validate predictions with MD simulations (GROMACS) to evaluate stability of the ligand-protein complex over 100 ns .
Q. What strategies resolve discrepancies in bioactivity data across different synthetic batches?
- Methodology :
- Purity Analysis : Compare HPLC chromatograms (C18 column, acetonitrile/water gradient) to detect impurities >0.1% .
- Isomer Identification : Use chiral HPLC or NMR NOE experiments to rule out stereochemical variations in the thiadiazolo-quinazoline core .
- Biological Replicates : Repeat MIC assays with standardized inoculum sizes and growth media to minimize variability .
Q. How does substituent variation on the 4-isopropylphenyl group affect pharmacological properties?
- Methodology :
- Synthesize analogs with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups.
- Correlate logP values (measured via shake-flask method) with antimicrobial activity to assess hydrophobicity-activity relationships .
- Use QSAR models (e.g., CoMFA) to predict optimal substituents for enhanced potency .
Q. What advanced techniques confirm the crystalline structure of this compound?
- Methodology :
- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation from methanol. Resolve structure at 100 K using Mo-Kα radiation (λ = 0.71073 Å) .
- Analyze packing diagrams (Mercury software) to identify π-π stacking or hydrogen-bonding networks influencing stability .
Q. How can regioselectivity challenges in the thiadiazolo-quinazoline fusion step be addressed?
- Methodology :
- Optimize reaction conditions (e.g., solvent: toluene vs. DMF; catalyst: Pd(OAc)₂) to favor the desired regioisomer .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates for NMR characterization .
Methodological Notes
- Synthetic Reproducibility : Ensure anhydrous conditions during cyclization to prevent hydrolysis of the ester group .
- Data Validation : Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR predictor) to avoid misassignments .
- Biological Assays : Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v) to ensure assay reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
